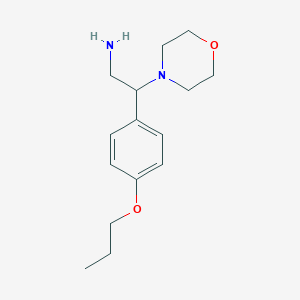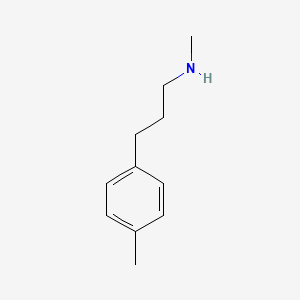
4-Morpholineethanamine, beta-(4-propoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineethanamine, beta-(4-propoxyphenyl)- is an organic compound that features a morpholine ring attached to an ethanamine chain, which is further substituted with a propoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanamine, beta-(4-propoxyphenyl)- typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as sulfuric acid.
Attachment of the Ethanamine Chain: The morpholine ring is then reacted with ethylene oxide to introduce the ethanamine chain.
Substitution with Propoxyphenyl Group: The final step involves the substitution of the ethanamine chain with a propoxyphenyl group, which can be achieved through a nucleophilic substitution reaction using 4-propoxyphenyl bromide.
Industrial Production Methods: In an industrial setting, the production of 4-Morpholineethanamine, beta-(4-propoxyphenyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the propoxyphenyl group, converting it to a corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the morpholine ring.
Reduction: Alcohol derivatives of the propoxyphenyl group.
Substitution: Various substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
4-Morpholineethanamine, beta-(4-propoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Morpholineethanamine, beta-(4-propoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic the structure of natural neurotransmitters, allowing it to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
4-Morpholineethanamine: Lacks the propoxyphenyl group, resulting in different chemical properties and applications.
4-Morpholineethanamine, beta-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a propoxy group, leading to variations in reactivity and biological activity.
4-Morpholineethanamine, beta-(4-ethoxyphenyl)-: Contains an ethoxy group, which affects its solubility and interaction with biological targets.
Uniqueness: 4-Morpholineethanamine, beta-(4-propoxyphenyl)- is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in medicinal chemistry and biochemical research.
Propiedades
Número CAS |
31466-49-6 |
|---|---|
Fórmula molecular |
C15H24N2O2 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-2-(4-propoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H24N2O2/c1-2-9-19-14-5-3-13(4-6-14)15(12-16)17-7-10-18-11-8-17/h3-6,15H,2,7-12,16H2,1H3 |
Clave InChI |
MMBHPQYOTOTZTN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(CN)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12127325.png)
![2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12127328.png)

![ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate](/img/structure/B12127351.png)


![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12127359.png)

![2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127378.png)



![butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12127397.png)
![4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12127401.png)
